molecular formula C23H22O7 B122953 Pongapinone A CAS No. 146713-95-3

Pongapinone A

Cat. No. B122953
M. Wt: 410.4 g/mol
InChI Key: CHMQLCYFVBURMW-GDNBJRDFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pongapinone A is a natural compound that is found in the fruits of Pongamia pinnata, which is a tree that is commonly found in tropical regions. This compound has been the subject of numerous scientific studies due to its potential applications in various fields such as medicine, agriculture, and industry. In

Scientific Research Applications

Chemical Structure and Medicinal Properties

Pongapinone A, a phenylpropanoid isolated from the bark of Pongamia pinnata, an Indonesian medicinal plant, is known for its biological activity. It has been found to inhibit interleukin-1 production, indicating potential anti-inflammatory properties (Kitagawa et al., 1992).

Role in Psoriasis Management

Karanjin and Pongapin, important furanoflavones from Pongamia pinnata, have been studied for managing psoriasis. These compounds exhibit free radical quenching properties and interact with receptors responsible for psoriasis, suggesting potential therapeutic applications (Ghosh & Tiwari, 2018).

Pharmacological Properties of Pongamia pinnata

A comprehensive review of Pongamia pinnata reveals various flavonoid derivatives, including Pongapinone A, with broad biological activities like antioxidant, antimicrobial, anti-inflammatory, and anti-diabetic effects. The low toxicity of these compounds makes them potential candidates for therapeutic remedies (Al Muqarrabun et al., 2013).

Antioxidant Properties

Research has identified the antioxidant activities of compounds like Pongapinone A. For instance, karanjabiflavone and pongapin, isolated from Pongamia pinnata, have shown significant antioxidant activities (Ghosh et al., 2010).

Synthesis and Applications

The total synthesis of Pongapinone A has been achieved, starting from commercially available compounds, indicating the possibility of its large-scale production for research and therapeutic purposes (Wang, Lee, & Kim, 2012).

Phytochemical Potential

Pongamia pinnata, containing compounds like Pongapinone A, has been extensively studied for its phytochemical potential. These studies have revealed a variety of pharmacological activities, including anti-inflammatory and antibacterial properties, highlighting the plant's potential in traditional and modern medicine (Pandey et al., 2011).

properties

CAS RN

146713-95-3

Product Name

Pongapinone A

Molecular Formula

C23H22O7

Molecular Weight

410.4 g/mol

IUPAC Name

(Z)-3-(1,3-benzodioxol-5-yl)-1-(5,7-dimethoxy-2,2-dimethylchromen-6-yl)-3-hydroxyprop-2-en-1-one

InChI

InChI=1S/C23H22O7/c1-23(2)8-7-14-18(30-23)11-20(26-3)21(22(14)27-4)16(25)10-15(24)13-5-6-17-19(9-13)29-12-28-17/h5-11,24H,12H2,1-4H3/b15-10-

InChI Key

CHMQLCYFVBURMW-GDNBJRDFSA-N

Isomeric SMILES

CC1(C=CC2=C(C(=C(C=C2O1)OC)C(=O)/C=C(/C3=CC4=C(C=C3)OCO4)\O)OC)C

SMILES

CC1(C=CC2=C(C(=C(C=C2O1)OC)C(=O)C=C(C3=CC4=C(C=C3)OCO4)O)OC)C

Canonical SMILES

CC1(C=CC2=C(C(=C(C=C2O1)OC)C(=O)C=C(C3=CC4=C(C=C3)OCO4)O)OC)C

synonyms

Pongapinone A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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